

Fmoc-2-methyl-D-phenylalanine molecular weight and formula

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Compound of Interest

Compound Name: *Fmoc-2-methyl-D-phenylalanine*

Cat. No.: *B557947*

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Fmoc-2-methyl-D-phenylalanine: A Technical Overview

Fmoc-2-methyl-D-phenylalanine is a derivative of the amino acid D-phenylalanine, notable for the incorporation of a methyl group at the alpha-carbon and a fluorenylmethoxycarbonyl (Fmoc) protecting group on the amino terminus. This modification is significant in peptide synthesis, offering unique conformational constraints and proteolytic resistance to peptide backbones. This document provides a technical summary of its core properties, a general protocol for its use in peptide synthesis, and a workflow diagram illustrating its incorporation into a peptide chain.

Physicochemical Properties

The fundamental molecular characteristics of **Fmoc-2-methyl-D-phenylalanine** are summarized below. These properties are essential for stoichiometric calculations in synthesis and for the characterization of the final peptide products.

Property	Value	Reference
Molecular Formula	C25H23NO4	[1] [2] [3]
Molecular Weight	401.45 g/mol	[1]
Appearance	White to off-white powder	[2] [3]
CAS Number	352351-63-4	[1]

Note: The molecular weight may be cited as 401.46 g/mol in some sources.[\[2\]](#)[\[3\]](#)

Experimental Protocols: Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-2-methyl-D-phenylalanine serves as a crucial building block in solid-phase peptide synthesis (SPPS), a cornerstone technique in peptide and protein chemistry. The Fmoc protecting group is base-labile, allowing for its removal under mild conditions that do not affect the acid-labile protecting groups on the amino acid side chains or the peptide-resin linkage. The alpha-methyl group provides steric hindrance, which can influence coupling efficiency and the secondary structure of the resulting peptide.

General Protocol for Coupling **Fmoc-2-methyl-D-phenylalanine**:

This protocol outlines the standard steps for incorporating **Fmoc-2-methyl-D-phenylalanine** into a growing peptide chain on a solid support resin.

1. Materials and Reagents:

- Fmoc-protected amino acid-loaded resin (e.g., Wang, Rink Amide)
- **Fmoc-2-methyl-D-phenylalanine**
- Deprotection Solution: 20% piperidine in N,N-dimethylformamide (DMF)
- Coupling Reagents:

- Activating agent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
- Base: N,N-Diisopropylethylamine (DIPEA)
- Solvents: DMF, Dichloromethane (DCM)
- Washing Solvents: DMF, DCM, Isopropanol

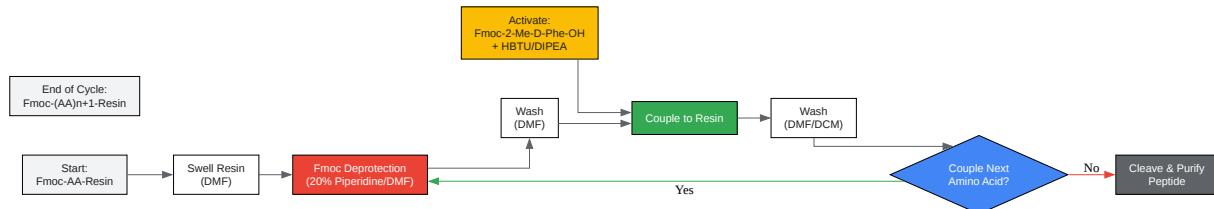
2. Procedure:

- Step 1: Resin Swelling
 - The peptide-resin is swelled in DMF for 30 minutes to ensure optimal reaction conditions.
- Step 2: Fmoc Deprotection
 - The terminal Fmoc group on the resin-bound peptide is removed by treating it with the deprotection solution (20% piperidine in DMF) for 5-10 minutes.
 - The resin is then thoroughly washed with DMF to remove the cleaved Fmoc group and residual piperidine.
- Step 3: Amino Acid Activation
 - In a separate vessel, **Fmoc-2-methyl-D-phenylalanine** (typically 3-5 equivalents relative to the resin substitution) is pre-activated by dissolving it in DMF with an activating agent (e.g., HBTU, 3-5 eq.) and a base (e.g., DIPEA, 6-10 eq.) for 5-15 minutes.
- Step 4: Coupling Reaction
 - The activated amino acid solution is added to the deprotected peptide-resin.
 - The reaction is allowed to proceed for 1-2 hours. Due to the steric hindrance from the alpha-methyl group, a longer coupling time or a double coupling may be necessary to ensure complete reaction.

- Step 5: Washing
 - Following the coupling reaction, the resin is washed extensively with DMF, DCM, and isopropanol to remove excess reagents and byproducts.
- Step 6: Cycle Repetition
 - These steps (deprotection, activation, coupling, washing) are repeated for each subsequent amino acid to be added to the peptide chain.

Visualizations

The following diagrams illustrate the logical flow of incorporating an Fmoc-protected amino acid into a peptide sequence.



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Workflow for SPPS using **Fmoc-2-methyl-D-phenylalanine**.



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Conceptual role of 2-Me-D-Phe in peptide-receptor interactions.

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